

Section 1: PGAM1 - Structure, Function, and Known Interactions

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Compound of Interest

Compound Name: MJE3

Cat. No.: B1193196

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Phosphoglycerate Mutase 1 (PGAM1) is a key metabolic enzyme that catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate, a critical step in both glycolysis and the pentose phosphate pathway. PGAM1 is a dimeric protein, with each subunit containing an active site.

Quantitative Data on PGAM1

The following table summarizes key quantitative data for human PGAM1.

| Parameter | Value | Reference |
|-----------------------------------|----------------------|-----------------|
| Molecular Weight (monomer) | ~28.8 kDa | UniProt P18669 |
| Number of Amino Acids | 254 | UniProt P18669 |
| Subcellular Location | Cytoplasm | GeneCards PGAM1 |
| Catalytic Activity (kcat) | ~570 s ⁻¹ | PMID: 17114228 |
| Michaelis Constant (Km for 3-PGA) | ~0.2 mM | PMID: 17114228 |

Known Classes of PGAM1 Interactors

PGAM1 is known to interact with a variety of other proteins and small molecules. These interactions can modulate its enzymatic activity and link it to other cellular processes.

| Interactor Class | Examples | Functional Consequence |
|--------------------------|--|---------------------------------|
| Allosteric Inhibitors | MJE3 (hypothetical), Anthraquinone derivatives | Reduction of catalytic activity |
| Substrate Analogs | 3-Phosphoglycerate, 2-Phosphoglycerate | Competitive inhibition |
| Protein Binding Partners | Lactate dehydrogenase A (LDHA) | Metabolic channeling |

Section 2: Experimental Protocols for Analyzing a Novel PGAM1 Complex

To characterize a novel complex, such as the hypothetical **MJE3**-PGAM1, a multi-faceted approach combining biophysical, structural, and cellular techniques is required.

Protein Expression and Purification

Objective: To produce high-purity PGAM1 for downstream experiments.

Methodology:

- Cloning: The human PGAM1 gene is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
- Expression: The vector is transformed into a suitable expression host (e.g., *E. coli* BL21(DE3)). Protein expression is induced with Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
- Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged PGAM1 is eluted with an imidazole gradient.
- Further Purification: Size-exclusion chromatography is used to remove aggregates and further purify the protein.

- Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Biophysical Characterization of Binding

Objective: To quantify the binding affinity and kinetics of the ligand (e.g., **MJE3**) to PGAM1.

Methodology: Surface Plasmon Resonance (SPR)

- Immobilization: Purified PGAM1 is immobilized on a sensor chip (e.g., CM5).
- Binding: A series of concentrations of the analyte (**MJE3**) are flowed over the chip.
- Data Acquisition: The change in the refractive index at the sensor surface is measured in real-time, generating sensorgrams.
- Data Analysis: The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_d/k_a .

Structural Analysis by X-ray Crystallography

Objective: To determine the three-dimensional structure of the PGAM1-ligand complex at atomic resolution.

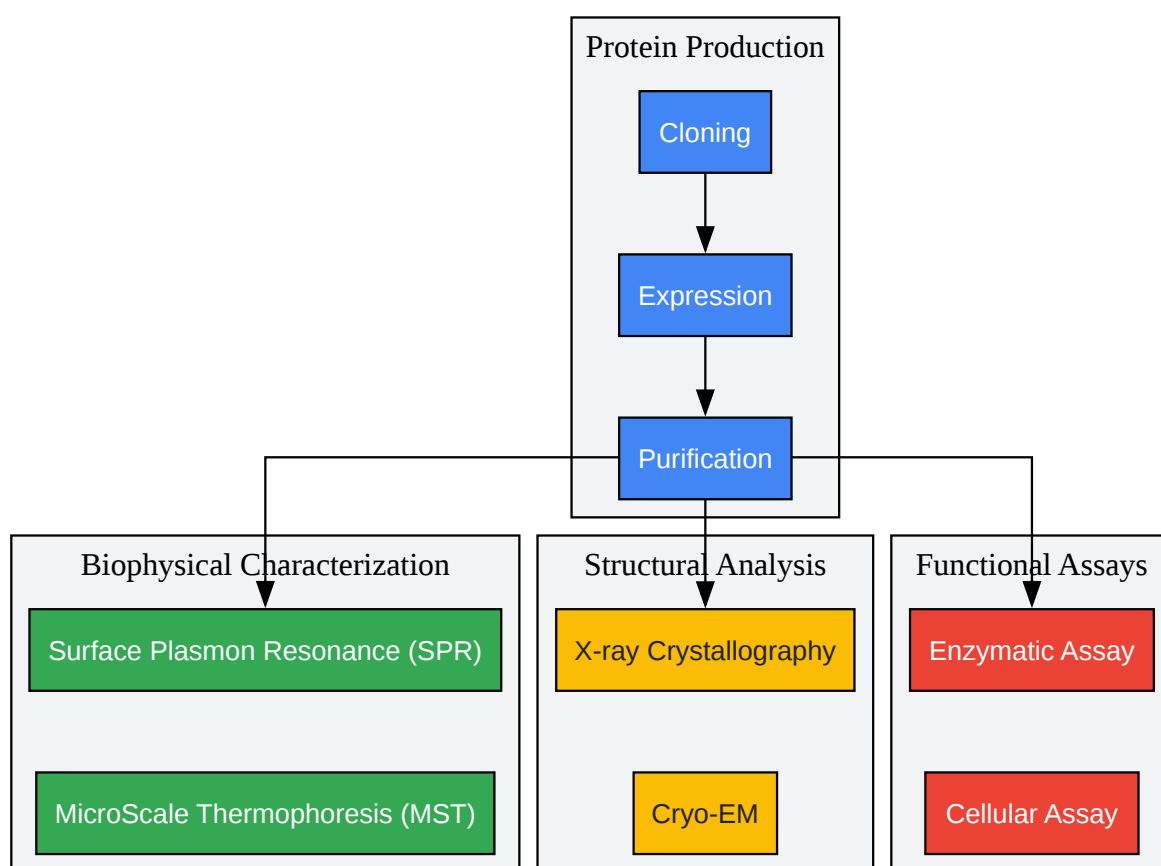
Methodology:

- Crystallization: The purified PGAM1 is co-crystallized with the ligand (**MJE3**) by vapor diffusion. A high-throughput screen of different crystallization conditions (e.g., pH, precipitant, temperature) is performed.
- Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
- Structure Solution and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a known PGAM1 structure as a search model. The model is refined against the experimental data.

- Validation: The final structure is validated for its geometric and stereochemical quality.

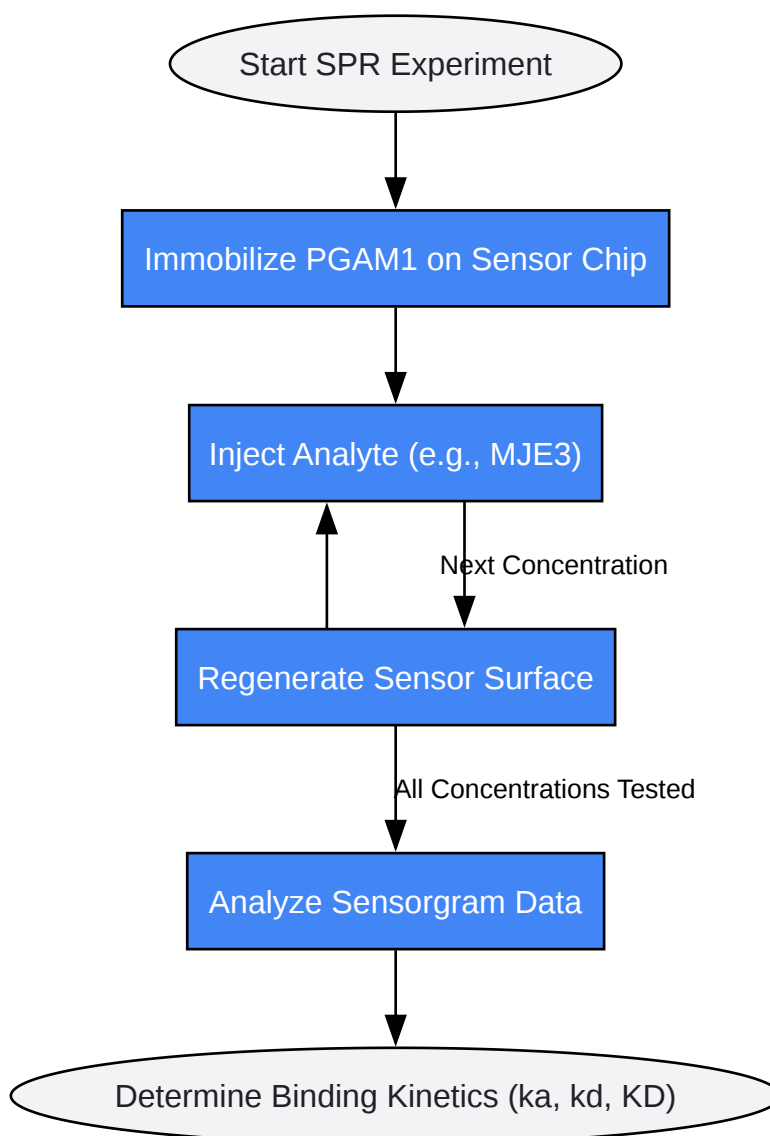
Section 3: Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key workflows and logical relationships in the analysis of a novel PGAM1 complex.



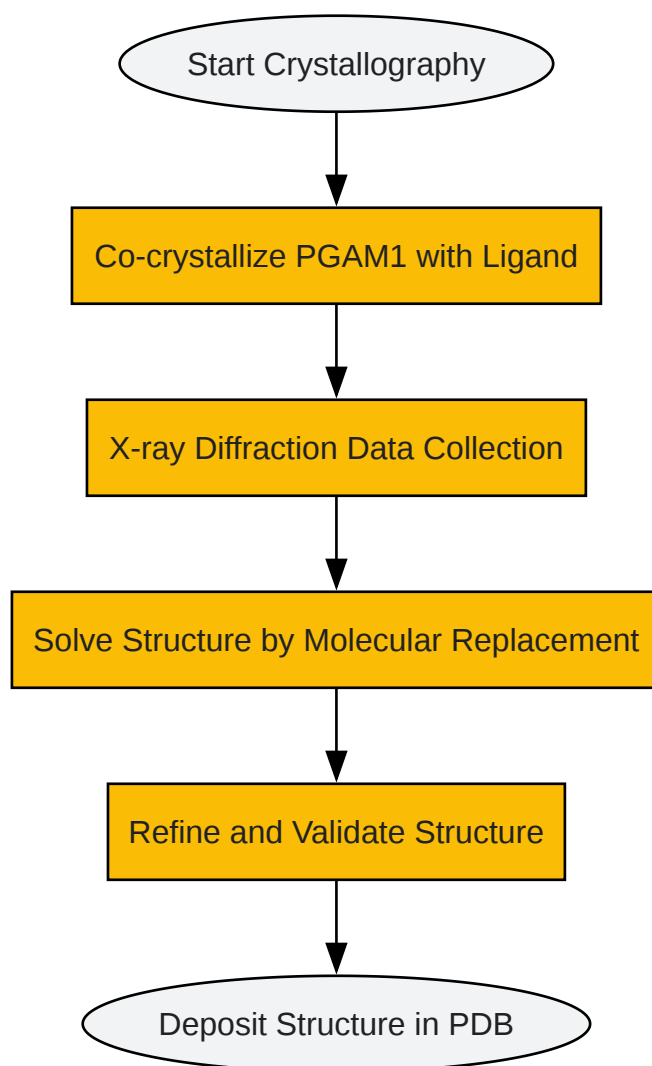
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Caption: A general experimental workflow for characterizing a novel PGAM1-ligand complex.



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Caption: A detailed workflow for Surface Plasmon Resonance (SPR) analysis.



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Caption: A simplified workflow for X-ray crystallography.

In conclusion, while the specific "**MJE3**-PGAM1 complex" remains uncorroborated in public scientific databases, the provided framework offers a comprehensive guide for the structural and functional characterization of any novel PGAM1-ligand interaction. The methodologies and workflows described are standard, robust, and widely accepted in the fields of structural biology and drug discovery. Researchers can adapt these protocols to investigate the putative **MJE3** ligand or any other molecule of interest that interacts with PGAM1.

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